molecular formula C22H28N2O4 B1680612 Rhynchophylline CAS No. 76-66-4

Rhynchophylline

Cat. No. B1680612
CAS RN: 76-66-4
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-KAXDATADSA-N
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Description

Rhynchophylline is an indole alkaloid found in certain Uncaria species, notably Uncaria rhynchophylla and Uncaria tomentosa . It also occurs in the leaves of Mitragyna speciosa (kratom) and Mitragyna tubulosa . Rhynchophylline has numerous protective properties such as anti-inflammatory, neuroprotective, anti-hypertensive, anti-rhythmic, and sedative effects .


Synthesis Analysis

The asymmetric total syntheses of Rhynchophylline were achieved in 17 steps from butanal and ethyl acrylate . The synthesis features Carreira ring expansion to construct the tetracyclic spirooxindole core in high diastereoselectivity . A collective formal synthesis approach to bioactive oxindole alkaloids, including Rhynchophylline, was completed in a protecting-group free manner .


Molecular Structure Analysis

Rhynchophylline has a complex molecular structure with the molecular formula C22H28N2O4 . The molecular weight is 384.5 g/mol . The IUPAC name is methyl (E)-2-[(3R,6’R,7’S,8’aS)-6’-ethyl-2-oxospiro[indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate .


Chemical Reactions Analysis

Rhynchophylline has been shown to undergo various chemical reactions. For instance, it has been found to have structural stabilities and transformation mechanisms that have been analyzed using HPLC and UPLC-Q-TOF-MS .


Physical And Chemical Properties Analysis

Rhynchophylline has a molecular weight of 384.5 g/mol and a molecular formula of C22H28N2O4 . It is a member of indolizines and has a role as a metabolite .

Scientific Research Applications

Neuroprotective Effects

  • Protection Against Ischemic Brain Injury : Rhynchophylline exhibited neuroprotective effects in a stroke model by regulating the Akt/mTOR and TLRs signaling pathways (Houcai Huang et al., 2014).
  • Neuroprotection in Parkinson's Disease : It was effective against MPP+-induced cytotoxicity in a cellular model associated with Parkinson’s disease, enhancing the PI3-K/Akt/GSK3β/MEF2D signaling pathway (Sheng-quan Hu et al., 2018).
  • Anti-Inflammatory Activity in Neurological Disorders : Its anti-inflammatory properties are significant in protecting the central nervous system from neurodegenerative diseases (R. Geetha & S. Ramachandran, 2021).

Cardiovascular Protection

  • Role in Cardiovascular Diseases : Rhynchophylline has demonstrated protective effects against cardiovascular diseases, including anti-hypertensive and anti-arrhythmic effects (R. Geetha & S. Ramachandran, 2021).
  • Vasodilation in Human Mesenteric Artery : It induced vasodilation in human mesenteric artery, mainly due to blockage of L-type calcium channels in vascular smooth muscle cells (Pengyun Li et al., 2013).

Other Therapeutic Applications

  • Migraine Management : Rhynchophylline was effective in a nitroglycerin-induced rat model of migraine, inhibiting the MAPK/NF-κB signaling pathway (Tianbao Lai et al., 2019).
  • Potential in Treating Asthma : It showed potential in treating allergic bronchial asthma by inhibiting TGF-β1-induced Smad and MAPK signaling transductions (Meng Wang, Bi Qianyu & Xuming Ji, 2020).

Safety And Hazards

Rhynchophylline is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXYUDFNWXHGBE-KAXDATADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878612
Record name Rhynchophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhynchophylline

CAS RN

76-66-4
Record name Rhynchophylline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhyncophylline
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Record name Rhynchophylline
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Record name 76-66-4
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Record name RHYNCHOPHYLLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,770
Citations
J Zhou, S Zhou - Journal of ethnopharmacology, 2010 - Elsevier
… many recent studies have focused on rhynchophylline rather than other constituents, this study reviewed the related ethnopharmacological effects and mechanisms of rhynchophylline. …
Number of citations: 161 www.sciencedirect.com
JS Shi, JX Yu, XP Chen, RX Xu - Acta Pharmacologica Sinica, 2003 - Citeseer
The pharmacological actions of Uncaria alkaloids, rhynchophylline and isorhynchophylline extracted from Uncaria rhynchophylla Miq Jacks were reviewed. The alkaloids mainly act on …
Number of citations: 201 citeseerx.ist.psu.edu
W Wang, CM Ma, M Hattori - Biological and Pharmaceutical Bulletin, 2010 - jstage.jst.go.jp
… The tetracyclic oxindole alkaloid rhynchophylline (RHY) and its isomeric isorhynchophylline (… Rhynchophylline also functionally turns delayed rectifiers into A-type K channels.Despite …
Number of citations: 55 www.jstage.jst.go.jp
MN Ballester Roig, T Leduc, CC Areal, V Mongrain - Clocks & Sleep, 2021 - mdpi.com
Uncaria rhynchophylla is a plant highly used in the traditional Chinese and Japanese medicines. It has numerous health benefits, which are often attributed to its alkaloid components. …
Number of citations: 8 www.mdpi.com
TH Kang, Y Murakami, K Matsumoto… - European journal of …, 2002 - Elsevier
… Rhynchophylline and isorhynchophylline are major tetracyclic oxindole alkaloid … In this study, the effects of rhynchophylline and isorhynchophylline on the ionotropic and metabotropic …
Number of citations: 191 www.sciencedirect.com
D Yuan, B Ma, J Yang, Y Xie, L Wang, L Zhang… - International …, 2009 - Elsevier
Excessive production of nitric oxide (NO) and proinflammatory cytokines from activated microglia contributes to human neurodegenerative disorders. Our previous study demonstrated …
Number of citations: 122 www.sciencedirect.com
TH Kang, Y Murakami, H Takayama, M Kitajima, N Aimi… - Life sciences, 2004 - Elsevier
… rhynchophylline and isorhynchophylline treatment. In Xenopus oocytes expressing the rat brain receptors encoded by total RNA, both rhynchophylline … findings that rhynchophylline and …
Number of citations: 147 www.sciencedirect.com
B Ma, J Wang, J Sun, M Li, H Xu, G Sun… - International Journal of …, 2014 - ncbi.nlm.nih.gov
Rhynchophylline (Rhy) is the major component of Uncaria species, which is used in Chinese traditional medicine for the treatment of central nervous system disorders. However, its oral …
Number of citations: 26 www.ncbi.nlm.nih.gov
RG Geetha, S Ramachandran - Pharmaceutics, 2021 - mdpi.com
Rhynchophylline (Rhy) is a plant-derived indole alkaloid isolated from Uncaria species. Both the plant and the alkaloid possess numerous protective properties such as anti-…
Number of citations: 19 www.mdpi.com
Y Song, R Qu, S Zhu, R Zhang, S Ma - Phytotherapy Research, 2012 - Wiley Online Library
… In this study, the inhibitory effects of rhynchophylline (RIN), a tetracyclic oxindole alkaloid component isolated from Uncaria rhynchophylla (Miq.) Jacks., on the production of pro‐…
Number of citations: 75 onlinelibrary.wiley.com

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